molecular formula C18H13N3OS3 B11265918 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B11265918
M. Wt: 383.5 g/mol
InChI Key: IPXBNGHUYKZXBV-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide is a complex organic compound featuring multiple heterocyclic structures, including benzothiazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole and thiazole rings. Common synthetic routes include:

  • Diazo-coupling reactions: These reactions involve the coupling of diazonium salts with thiazole derivatives.

  • Knoevenagel condensation: This method is used to form carbon-carbon double bonds between carbonyl compounds and active methylene compounds.

  • Biginelli reaction: A multicomponent reaction that forms dihydropyrimidinones, which can be further modified to introduce the desired functional groups.

  • Microwave irradiation: This technique accelerates the reaction process by providing rapid heating and energy transfer.

  • One-pot multicomponent reactions: These reactions combine multiple reactants in a single reaction vessel to form the desired product in a single step.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring consistent quality. Large-scale reactors and advanced purification techniques are employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: Replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of sulfones or sulfoxides, while reduction may yield thioethers or thiols.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules and cellular processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, altering their activity, and influencing cellular processes.

Comparison with Similar Compounds

This compound is unique due to its specific combination of benzothiazole and thiazole rings, as well as the phenylsulfanyl group. Similar compounds include:

  • N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: This compound lacks the phenylsulfanyl group and has a different ring structure.

  • 2-[(1,3-benzothiazol-2-yl)amino]ethanol: This compound has a simpler structure with an aminoethanol group instead of the acetamide group.

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Properties

Molecular Formula

C18H13N3OS3

Molecular Weight

383.5 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide

InChI

InChI=1S/C18H13N3OS3/c22-16(11-23-12-6-2-1-3-7-12)21-18-20-14(10-24-18)17-19-13-8-4-5-9-15(13)25-17/h1-10H,11H2,(H,20,21,22)

InChI Key

IPXBNGHUYKZXBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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